Structural Specificity: Regioisomeric Distinction from Methyl 5-hydroxy-3-methylpicolinate
The precise substitution pattern of Methyl 3-hydroxy-5-methylpicolinate (3-hydroxy-5-methyl) creates a unique electronic and steric environment compared to its regioisomer, Methyl 5-hydroxy-3-methylpicolinate . While both share the same molecular weight of 167.16 g/mol and formula C8H9NO3, the change in functional group placement fundamentally alters the molecule's reactivity and potential for downstream diversification . The 3-hydroxy-5-methyl pattern is a key scaffold for building specific heterocyclic frameworks, and using the incorrect isomer would lead to a completely different, and likely undesirable, set of reaction products .
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 3-hydroxy-5-methyl substitution pattern on pyridine ring |
| Comparator Or Baseline | Methyl 5-hydroxy-3-methylpicolinate (5-hydroxy-3-methyl substitution pattern) |
| Quantified Difference | Qualitative difference in chemical and biological properties due to functional group positioning |
| Conditions | Theoretical/structural analysis; downstream synthetic utility |
Why This Matters
This distinction is critical for chemical procurement: sourcing the incorrect isomer will result in a different starting material, leading to failed synthetic schemes and wasted resources.
